molecular formula C14H19N3O3 B2690486 N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008069-21-3

N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2690486
CAS No.: 1008069-21-3
M. Wt: 277.324
InChI Key: OBHVVPLQUOVWGV-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring, and a methoxypropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the quinoxaline derivative with chloroacetyl chloride in the presence of a base like triethylamine.

    Attachment of the Methoxypropyl Group: The final step involves the alkylation of the nitrogen atom with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction parameters and higher yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinoxaline core, converting the oxo group to a hydroxyl group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels that are involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline or 2-phenylquinoxaline.

    Acetamide Derivatives: Compounds such as N-phenylacetamide or N-(2-hydroxyethyl)acetamide.

Comparison:

    Uniqueness: N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is unique due to the presence of both a quinoxaline core and a methoxypropyl group, which confer specific chemical and biological properties.

    Differences: Compared to other quinoxaline derivatives, this compound may exhibit different reactivity and biological activity due to the additional functional groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 1,2-diamines and appropriate acylating agents. A common synthetic route includes:

  • Formation of Tetrahydroquinoxaline : The initial step involves the cyclization of ortho-phenylenediamine with α-ketoester to form the tetrahydroquinoxaline core.
  • Acylation : The tetrahydroquinoxaline derivative is then acylated using acetic anhydride or acetyl chloride to introduce the acetamide functionality.
  • Substitution Reaction : Finally, a nucleophilic substitution reaction introduces the 3-methoxypropyl group.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The mechanism of action appears to involve:

  • Induction of Apoptosis : Flow cytometry assays indicated that the compound can induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in treated cells, which is critical for preventing cancer cell proliferation.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. It was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that:

  • The compound effectively scavenges free radicals.
  • It exhibits a dose-dependent increase in antioxidant activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could modulate signaling pathways related to cell survival and proliferation.

Study 1: Anticancer Evaluation

A study investigated the effects of this compound on MCF-7 cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
585
1070
2040

Study 2: Antioxidant Activity

In another study assessing antioxidant properties using the DPPH assay:

Concentration (µg/mL)% Inhibition ± SD
1030 ± 5
5060 ± 8
10085 ± 7

These findings suggest that increasing concentrations lead to enhanced antioxidant activity.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-20-8-4-7-15-13(18)9-12-14(19)17-11-6-3-2-5-10(11)16-12/h2-3,5-6,12,16H,4,7-9H2,1H3,(H,15,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHVVPLQUOVWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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